Physicochemical properties of H-Gly-gly-beta-ala-OH tripeptide
Physicochemical properties of H-Gly-gly-beta-ala-OH tripeptide
An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-β-Ala-OH
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide H-Gly-Gly-β-Ala-OH. Composed of two glycine residues and one non-proteinogenic β-alanine residue, this peptide serves as a valuable model compound in various research contexts, from structural biology to drug delivery. This document details its molecular structure, methods for its synthesis and purification, and protocols for the empirical determination of its key physicochemical parameters, including acidity, isoelectric point, solubility, and spectroscopic signature. The methodologies are presented with a focus on the underlying scientific principles, offering researchers and drug development professionals a robust framework for its characterization and application.
Introduction
Overview of H-Gly-Gly-β-Ala-OH
H-Gly-Gly-β-Ala-OH is a tripeptide with the sequence Glycyl-glycyl-β-alanine. Its structure is unique due to the incorporation of β-alanine, a naturally occurring beta-amino acid. Unlike its α-amino acid counterpart, L-alanine, the amino group in β-alanine is attached to the β-carbon, which imparts significant conformational flexibility to the peptide backbone. The two N-terminal glycine residues provide a simple and flexible anchor. Glycine is the simplest amino acid, playing a fundamental role in the biosynthesis of purines and heme[1][2][3]. β-Alanine is a key component of biologically active dipeptides like carnosine and anserine and is a precursor in the synthesis of pantothenic acid (Vitamin B5)[4].
Significance in Research and Development
The study of peptides containing β-amino acids is of considerable interest. The altered backbone structure can confer resistance to enzymatic degradation by proteases, making them attractive candidates for peptidomimetic drug design. Furthermore, the physicochemical properties of H-Gly-Gly-β-Ala-OH, such as its charge state (pI), solubility, and hydrogen bonding capacity, are critical determinants of its behavior in biological systems and formulation processes. This guide provides the foundational knowledge and experimental protocols necessary to harness its potential.
Molecular Structure and Core Properties
Chemical Structure
The structure of H-Gly-Gly-β-Ala-OH consists of two peptide bonds linking the three amino acid residues. It features a free amino group (-NH2) at the N-terminus (Glycine) and a free carboxyl group (-COOH) at the C-terminus (β-Alanine).
Structure: H₂N-CH₂-CO-NH-CH₂-CO-NH-CH₂-CH₂-COOH
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of the tripeptide. While some values are calculated based on the constituent amino acids, this guide provides protocols for their empirical validation.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₁₃N₃O₅ | Calculated |
| Molecular Weight | 219.20 g/mol | Calculated |
| CAS Number | Not directly available; constituents are Gly (56-40-6) and β-Ala (107-95-9) | N/A |
| Calculated pI | ~6.0 | Estimated from pKa values |
| LogP (Octanol/Water) | -4.5 (Estimated) | Calculated (e.g., using XLogP3) |
| Appearance | White to off-white solid | Expected |
Synthesis and Purification
The most reliable method for producing high-purity H-Gly-Gly-β-Ala-OH is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing excess reagents to be washed away after each step[5][6].
Rationale for Synthesis Strategy
SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is selected for its mild deprotection conditions, which preserves the integrity of the final peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the cleaved peptide to a high degree of homogeneity, separating the target peptide from truncated or incomplete sequences.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Fmoc-β-Alanine Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from β-alanine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
First Glycine Coupling: Activate Fmoc-Gly-OH using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash with DMF.
-
Second Glycine Coupling: Repeat the deprotection (Step 2) and coupling (Step 3) steps with a second molecule of Fmoc-Gly-OH.
-
Final Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of the full-length tripeptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Dry the crude peptide under vacuum.
Workflow for SPPS of H-Gly-Gly-β-Ala-OH
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Gly-Gly-β-Ala-OH.
Purification Protocol: RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile in water).
-
Chromatography: Inject the sample onto a C18 reverse-phase column.
-
Elution: Elute the peptide using a gradient of acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA. A typical gradient runs from 5% to 50% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.
Acidity, Basicity, and Isoelectric Point
The charge state of a peptide is governed by the pH of its environment and the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and any ionizable amino acid side chains. The isoelectric point (pI) is the pH at which the peptide has a net-zero charge, a property that critically affects its solubility and interaction with other molecules[7][8].
Estimated pKa Values and Calculated Isoelectric Point
H-Gly-Gly-β-Ala-OH has two primary ionizable groups:
-
α-amino group (N-terminus): Expected pKa₁ ≈ 9.6 (similar to glycine)[9].
-
Carboxyl group (C-terminus): Expected pKa₂ ≈ 3.6 (for β-alanine).
The isoelectric point (pI) for a peptide with no ionizable side chains can be calculated by averaging the pKa values of the terminal groups[8]: pI = (pKa₁ + pKa₂) / 2 = (9.6 + 3.6) / 2 = 6.6 (This is an estimate; titration is required for an accurate value).
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol determines the pKa values by monitoring pH changes as a strong base is added to an acidic solution of the peptide.
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified peptide and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water.
-
Acidification: Adjust the pH of the solution to ~1.5 by adding a standardized solution of 0.1 M HCl. This ensures both the amino and carboxyl groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points). The pI is the pH at the first equivalence point.
Titration and Data Analysis Workflow
Caption: Workflow for pKa and pI determination via potentiometric titration.
Solubility Profile
Peptide solubility is a critical parameter for drug development and biochemical assays. It is influenced by factors such as pH, temperature, ionic strength, and the peptide's intrinsic properties (sequence, charge, hydrophobicity)[10][11]. Peptides are generally least soluble at their isoelectric point, where the lack of net charge reduces repulsive forces between molecules[7].
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: Add an excess amount of the lyophilized peptide to a series of vials containing a fixed volume of purified water or a specific buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved peptide.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved peptide using a suitable analytical method, such as quantitative amino acid analysis or RP-HPLC with a calibration curve.
-
Calculation: Express the solubility in mg/mL or mmol/L.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is essential to confirm the identity, purity, and structure of the synthesized peptide[12][13][14].
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and sequence.
-
Method: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra.
-
Expected Results:
-
¹H NMR: Distinct signals for the α-protons and β-protons of each residue. The two glycine α-CH₂ groups will be chemically distinct. The β-alanine will show characteristic triplet signals for its -CH₂-CH₂- moiety.
-
¹³C NMR: Resonances for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group, as well as for the α- and β-carbons of the residues.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups and secondary structure information.
-
Method: Analyze the dry peptide powder using an ATR-FTIR spectrometer.
-
Expected Results:
-
Amide I band (~1650 cm⁻¹): C=O stretching of the peptide bonds.
-
Amide II band (~1550 cm⁻¹): N-H bending and C-N stretching.
-
Broad O-H stretch (~3300 cm⁻¹): From the C-terminal carboxylic acid.
-
N-H stretch (~3000-3300 cm⁻¹): From the N-terminal amine and amide groups.
-
Protocol: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and purity.
-
Method: Use Electrospray Ionization (ESI) mass spectrometry. Dissolve the peptide in a water/acetonitrile mixture with 0.1% formic acid and infuse it into the mass spectrometer.
-
Expected Results: A prominent peak corresponding to the singly-charged molecular ion [M+H]⁺ at m/z 220.2. The absence of significant other peaks confirms the high purity of the sample.
Integrated Characterization Workflow
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- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural and spectroscopic analysis of hydrogensquarates of glycine-containing tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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